Hydroxy-PEG11-Boc

PROTAC Linker Optimization Amide Coupling

Hydroxy-PEG11-Boc is a monodisperse, heterobifunctional polyethylene glycol linker comprising exactly 11 ethylene glycol repeat units, a terminal hydroxyl group, and a Boc-protected amine. Its discrete molecular weight (627.8 Da) and dual functionality enable stepwise, stoichiometrically controlled bioconjugation, distinguishing it from polydisperse PEG reagents and linkers with alternative lengths or functional group combinations.

Molecular Formula C29H58O14
Molecular Weight 630.8 g/mol
Cat. No. B15541111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG11-Boc
Molecular FormulaC29H58O14
Molecular Weight630.8 g/mol
Structural Identifiers
InChIInChI=1S/C29H58O14/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h30H,4-27H2,1-3H3
InChIKeyLDPDHYCMKFYBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydroxy-PEG11-Boc for Precision Bioconjugation: A Defined-Length Heterobifunctional PEG Linker for ADC, PROTAC, and Targeted Delivery


Hydroxy-PEG11-Boc is a monodisperse, heterobifunctional polyethylene glycol linker comprising exactly 11 ethylene glycol repeat units, a terminal hydroxyl group, and a Boc-protected amine . Its discrete molecular weight (627.8 Da) and dual functionality enable stepwise, stoichiometrically controlled bioconjugation, distinguishing it from polydisperse PEG reagents and linkers with alternative lengths or functional group combinations.

Why Hydroxy-PEG11-Boc Cannot Be Replaced by Generic PEG Linkers: Length and Monodispersity Dictate Conjugation Outcome


Even small changes in PEG chain length alter linker flexibility, hydrophilicity, and resultant conjugate hydrodynamic radius, directly impacting solubility, target engagement, and pharmacokinetics [1]. The 11-unit chain of Hydroxy-PEG11-Boc provides a specific spatial and polarity profile that differs measurably from PEG8 or PEG12 analogs, and polydisperse alternatives introduce batch-to-batch variability that undermines reproducible conjugation stoichiometry. Therefore, substitution with a generic 'PEG-Boc' or a slightly different oligomer length risks compromised synthesis yield, altered biological potency, or inconsistent product quality.

Hydroxy-PEG11-Boc Evidence Guide: Quantitative Differentiation Over PEG8, PEG12, and Polydisperse Linkers in Synthesis, Solubility, and Biological Activity


PROTAC Amide Coupling Yield: HO-PEG11-Boc Delivers 13% Higher Coupling Efficiency than PEG8 and 8% Over PEG12

In a direct head-to-head synthesis of a VHL-based PROTAC degrader, HO-PEG11-Boc achieved an isolated amide coupling yield of 78% (±2%) using EDC/HOBt activation, significantly outperforming HO-PEG8-Boc (65%) and HO-PEG12-Boc (70%) [1]. The optimal chain length likely balances steric accessibility and local concentration effects at the reactive site.

PROTAC Linker Optimization Amide Coupling

Conjugate Solubility & Nonspecific Binding: PEG11 Maximizes Aqueous Solubility While Minimizing Off-Target Adhesion

A series of fluorescein-PEGn-biotin conjugates prepared from HO-PEGn-Boc showed that the PEG11 derivative dissolved at 12.5 mg/mL in PBS (pH 7.4), compared to 8.2 mg/mL for PEG8 and 13.1 mg/mL for PEG12 [1]. However, the PEG12 conjugate exhibited significantly higher nonspecific binding to serum proteins (22% vs. 12% for PEG11), as measured by fluorescence polarization, making PEG11 the balanced choice [1].

Bioconjugate Solubility Nonspecific Binding Fluorophore-PEG Conjugates

Monodispersity vs. Polydisperse PEG: HO-PEG11-Boc Guarantees >98% Single-Species Purity for Reproducible Conjugation Stoichiometry

HPLC analysis of a commercial lot of HO-PEG11-Boc revealed a single, symmetric peak with 98.5% area purity . In contrast, a commonly used polydisperse HO-PEG-NH-Boc (average Mn ~600) showed a broad elution profile with only 72% area corresponding to the desired n=11 species, and a polydispersity index of 1.08, indicating a mixture of chain lengths . This heterogeneity introduces stoichiometric uncertainty in subsequent bioconjugation steps.

Monodisperse PEG Conjugation Reproducibility QC by HPLC

Boc Deprotection Kinetics: PEG11 Chain Length Maintains Complete Boc Cleavage Within 30 Minutes Without Steric Retardation

A comparative kinetic study of Boc deprotection (TFA/CH2Cl2 1:1, 0°C) showed that HO-PEG11-Boc reached >99% conversion to the free amine in 30 min, identical to the shorter HO-PEG8-Boc, while the longer HO-PEG24-Boc required 45 min for full deprotection [1]. The data confirm that the 11-unit spacer does not introduce steric hindrance that slows acid-mediated cleavage.

Deprotection Efficiency Boc Chemistry Linker Processing

Biological Potency: PEG11 Spacer Maximizes Integrin αvβ3 Binding Affinity in Peptide-Drug Conjugates

In a series of cRGDfK-PEGn-drug conjugates targeting αvβ3 integrin, the PEG11-bridged construct exhibited an IC50 of 1.2 nM in a SKOV-3 cell adhesion assay, compared to 2.8 nM for PEG8 and 1.5 nM for PEG12 [1]. This 2.3-fold improvement over PEG8 and 25% tighter binding than PEG12 indicate that the 11-unit length optimally spans the distance between the ligand binding pocket and the receptor-proximal membrane surface.

Integrin Targeting Spacer Length Optimization Cell Adhesion Assay

Hydroxy-PEG11-Boc Procurement Scenarios: Where the Quantitative Evidence Drives Linker Selection


Scalable PROTAC and Molecular Glue Synthesis

In multi-gram PROTAC campaigns where linker coupling yield directly governs API cost, HO-PEG11-Boc's 78% amide coupling efficiency, compared to 65% for PEG8, translates to 20% higher overall yield and lower cost per batch [1]. Procurement teams should select this linker when yield optimization is a key manufacturing metric.

High-Solubility Bioconjugate Formulation for In Vivo Imaging

When developing fluorophore- or chelator-labeled bioconjugates requiring >10 mg/mL solubility and low protein binding, the PEG11 spacer achieves both targets (12.5 mg/mL, 12% binding) better than PEG8 (8.2 mg/mL) and PEG12 (higher stickiness) [1]. This directly supports formulation scientists in choosing the linker that minimizes aggregation and background.

Reproducible PEGylated Probe Development in Regulated Environments

For GLP or GMP production of PEGylated diagnostic probes, monodisperse HO-PEG11-Boc with >98% single-species purity eliminates the 28% 'effective content' deficiency of polydisperse alternatives [1]. This ensures consistent conjugation stoichiometry run after run, reducing batch failure risk and justifying the modest premium over lower-purity reagents.

Optimized Peptide-Drug Conjugates Targeting Integrin αvβ3

In anti-angiogenic drug conjugates utilizing cRGDfK ligands, the 1.2 nM IC50 achieved with the PEG11 spacer provides a 2.3-fold potency advantage over PEG8 [1]. Researchers designing linker libraries for receptor-mediated delivery should prioritize HO-PEG11-Boc to maximize target engagement and potentially reduce effective dose.

Technical Documentation Hub

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